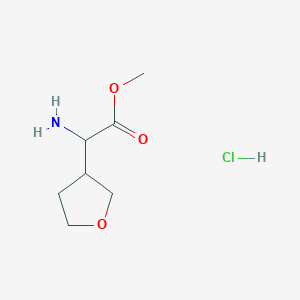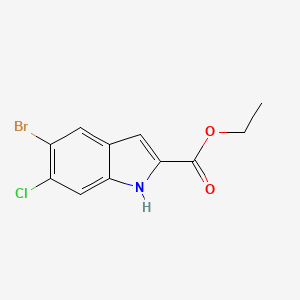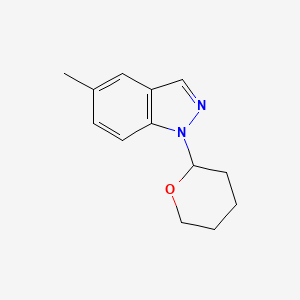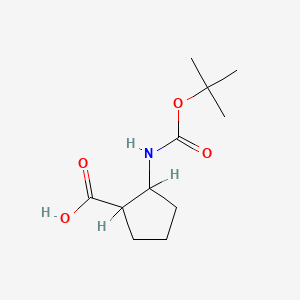
8-苯甲酰-6-氯-4-羟基-3-喹啉羧酸乙酯
描述
Ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate is a chemical compound with the CAS Number: 192513-59-0. It has a molecular weight of 355.78 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H14ClNO4/c1-2-25-19(24)15-10-21-16-13(8-12(20)9-14(16)18(15)23)17(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,21,23) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.78 . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学研究应用
新型衍生物的合成
高等人 (2011) 的一项研究描述了使用 8-苯甲酰-6-氯-4-羟基-3-喹啉羧酸乙酯合成新型的含亚甲二氧基的 2-(苯并呋喃-2-基)-喹啉-3-羧酸衍生物。这些化合物通过一锅反应合成,在有机化学的各个领域具有潜在应用 (Gao, Liu, Jiang, & Li, 2011)。
抗球虫活性
万玉良 (2012) 进行了乙基 6-芳氧甲氧基-7-甲基-4-羟基-3-喹啉羧酸酯的合成研究,该化合物对鸡日粮中的艾美球虫表现出抗球虫活性。这表明其在兽医和动物健康领域的潜在用途 (Wan Yu-liang, 2012)。
光电二极管应用
Elkanzi 等人 (2020) 合成了新型的 3-氨基-2-氰基-6-羟基-7, 12-二氧代-2, 7, 12, 12a-四氢-1H-苯并[g]嘧啶并[1, 2-a]喹啉-5-羧酸乙酯,并制备薄膜用于光电二极管。该研究突出了此类化合物在有机光电二极管和相关光学技术开发中的潜力 (Elkanzi, Farag, Roushdy, & Mansour, 2020)。
抗分枝杆菌特性
Venugopala 等人 (2020) 评估了一系列 1-(取代苯甲酰)-5-甲基吡咯并[1,2-a]喹啉-3-羧酸乙酯的抗结核活性。该研究揭示了显着的抗结核活性,表明这些化合物在结核病治疗中的潜力 (Venugopala et al., 2020)。
安全和危害
属性
IUPAC Name |
ethyl 8-benzoyl-6-chloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c1-2-25-19(24)15-10-21-16-13(8-12(20)9-14(16)18(15)23)17(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSFJSUIVYNDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)


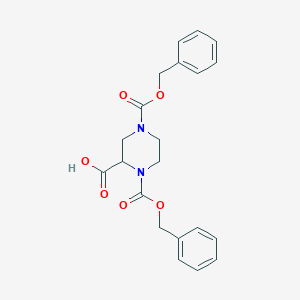
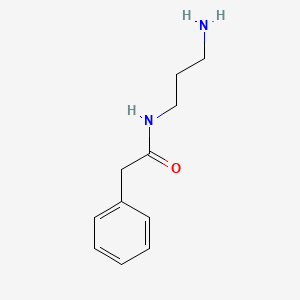
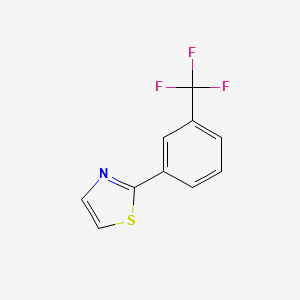
![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)
